Benzo[b]thiophene-2-carbonitrile Benzo[b]thiophene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 55219-11-9
VCID: VC1966860
InChI: InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
SMILES: C1=CC=C2C(=C1)C=C(S2)C#N
Molecular Formula: C9H5NS
Molecular Weight: 159.21 g/mol

Benzo[b]thiophene-2-carbonitrile

CAS No.: 55219-11-9

Cat. No.: VC1966860

Molecular Formula: C9H5NS

Molecular Weight: 159.21 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene-2-carbonitrile - 55219-11-9

Specification

CAS No. 55219-11-9
Molecular Formula C9H5NS
Molecular Weight 159.21 g/mol
IUPAC Name 1-benzothiophene-2-carbonitrile
Standard InChI InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
Standard InChI Key RCYHXESNWFYTCU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(S2)C#N
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)C#N

Introduction

Structural Characteristics and Properties

Benzo[b]thiophene-2-carbonitrile (C₉H₅NS) consists of a benzothiophene core structure with a cyano group attached at the 2-position of the thiophene ring. The presence of this electron-withdrawing nitrile group significantly influences the compound's electronic properties and reactivity.

Structural Information

The structural details of Benzo[b]thiophene-2-carbonitrile are presented in Table 1.

Table 1: Structural Information of Benzo[b]thiophene-2-carbonitrile

ParameterValue
Molecular FormulaC₉H₅NS
SMILESC1=CC=C2C(=C1)C=C(S2)C#N
InChIInChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
InChIKeyRCYHXESNWFYTCU-UHFFFAOYSA-N
Alternative Name1-benzothiophene-2-carbonitrile

The compound features a planar structure, which facilitates π-electron delocalization across the fused ring system. This planarity contributes to its potential applications in materials requiring extended π-conjugation .

Physical Properties

The physical properties of Benzo[b]thiophene-2-carbonitrile contribute to its behavior in various chemical and biological environments. Table 2 presents the predicted collision cross-section data, which is valuable for analytical identification.

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺160.02155128.3
[M+Na]⁺182.00349142.0
[M+NH₄]⁺177.04809135.7
[M+K]⁺197.97743131.2
[M-H]⁻158.00699124.6
[M+Na-2H]⁻179.98894133.7
[M]⁺159.01372129.0
[M]⁻159.01482129.0

The compound has a molecular weight of approximately 159.21 g/mol and is typically found as a solid at room temperature .

Synthesis Methods

Several synthetic routes have been developed for the preparation of Benzo[b]thiophene-2-carbonitrile and its derivatives. The synthesis approaches typically involve modifications to the benzothiophene core structure.

From Benzo[b]thiophene-2-carboxylic Acid

One established pathway involves the conversion of benzo[b]thiophene-2-carboxylic acid to the corresponding nitrile. This process typically proceeds through the formation of an intermediate amide, followed by dehydration to yield the nitrile .

From Halogenated Precursors

Another synthetic approach involves the use of halogenated precursors. For example, 6-bromobenzo[b]thiophene-2-carbonitrile can be synthesized from 4-bromocinnamic acid through a multi-step process:

  • Formation of the thioester intermediate using thionyl chloride in chlorobenzene at 50-115°C

  • Conversion to the amide using ammonia in methanol

  • Dehydration using triethylamine and trifluoroacetic anhydride in dichloromethane

One-Pot Synthesis

Patent literature describes one-pot methods for synthesizing benzothiophene derivatives, which can be adapted for the preparation of benzo[b]thiophene-2-carbonitrile. These methods typically involve the reaction of 2-halobenzaldehydes with mercaptoacetic acid under basic conditions, followed by cyclization and subsequent modification to introduce the nitrile group .

Substitution Reactions and Derivatization

The benzothiophene core of Benzo[b]thiophene-2-carbonitrile can undergo various substitution reactions, enabling the synthesis of functionalized derivatives with modified properties.

Electrophilic Aromatic Substitution

Studies on benzo[b]thiophene derivatives have shown that electrophilic substitution typically occurs at positions 3, 4, 5, 6, and 7, depending on the existing substituents and reaction conditions. When the 2-position is already occupied (as in benzo[b]thiophene-2-carbonitrile), substitution patterns are influenced by both the electronic effects of the cyano group and the inherent reactivity of the benzothiophene system .

Nitration Reactions

Nitration of benzo[b]thiophene derivatives has been investigated extensively. Research indicates that nitration of benzo[b]thiophene-2-carboxylic acid produces a mixture of products. The distribution of nitro groups in the product mixture depends on reaction conditions and can be analyzed through decarboxylation followed by reduction and desulfurization processes .

Table 3: Product Distribution in Nitration of Benzo[b]thiophene Derivatives

SubstrateMajor ProductsMinor Products
Benzo[b]thiophene3-nitrobenzo[b]thiophene (60-65%)2-nitrobenzo[b]thiophene (10-15%), 4-nitrobenzo[b]thiophene (20-30%)
Benzo[b]thiophene-2-carboxylic acid4-nitrobenzo[b]thiophene-2-carboxylic acid, 5/7-nitrobenzo[b]thiophene-2-carboxylic acidVarious isomers

These findings provide insights into the electronic character of the benzo[b]thiophene system and the directing effects of substituents, which are relevant for understanding the reactivity of benzo[b]thiophene-2-carbonitrile .

Medicinal Chemistry Applications

Benzo[b]thiophene-2-carbonitrile and its derivatives have shown promising biological activities, making them valuable scaffolds in medicinal chemistry research.

Antitumor Activity

Cyano-substituted derivatives of benzo[b]thiophene have demonstrated antiproliferative effects against human tumor cell lines. Research by Jarak et al. indicates that benzo[b]thiophene-2-carboxanilides and their cyclic analogues, benzo[b]thieno[2,3-c]quinolones, interact with DNA/RNA. The cyclic derivatives showed strong intercalative binding, while the acyclic precursors exhibited weak non-intercalative binding .

Several compounds from this class, particularly those with an amidino substituent, showed significant antiproliferative activity. The most active compounds induced S and G2/M cell cycle arrests, leading to apoptosis. These findings suggest potential topoisomerase inhibition activity, consistent with the intercalative binding mode observed for the cyclic derivatives .

Antimicrobial Properties

Research has demonstrated that benzo[b]thiophene-2-carbonitrile derivatives possess antimicrobial activity, particularly against Mycobacterium tuberculosis. A study on benzo[b]thiophene-2-carboxylic acid derivatives showed activity against M. tuberculosis H37Ra (MTB) and multidrug-resistant strains (MDR-MTB) .

Table 4: Antimycobacterial Activity of Selected Benzo[b]thiophene Derivatives

CompoundActivity Against MTBActivity Against MDR-MTBActivity Against Dormant BCG
Compound 7bEffectiveMIC ranges 2.73-22.86 μg/mLNot specified
Compound 8cEffectiveNot specifiedMIC of 0.60 μg/mL
Compound 8gEffectiveNot specifiedMIC of 0.61 μg/mL

The low cytotoxicity and high selectivity index against human cancer cell lines (HeLa, Panc-1, and THP-1) suggest the potential of benzo[b]thiophene-based compounds as lead candidates for treating mycobacterial infections .

Structure-Activity Relationships

Molecular docking studies into the active site of DprE1 (Decaprenylphosphoryl-β-d-ribose-2'-epimerase) enzyme have revealed binding modes similar to native ligands, providing a structural basis for the inhibition of M. tuberculosis. This information is valuable for the rational design of benzo[b]thiophene-2-carbonitrile derivatives with enhanced antimycobacterial activity .

Comparison with Related Compounds

Benzo[b]thiophene-2-carbonitrile shares structural similarities with several related compounds, each with distinctive properties and applications.

6-(Allyloxy)benzo[b]thiophene-2-carbonitrile

This derivative features an allyloxy group at the 6-position, which introduces additional functionality and modifies the electronic properties of the benzothiophene core. The compound has a molecular formula of C12H9NOS and a molecular weight of 215.27 g/mol .

The allyloxy substituent provides a reactive site for further chemical modifications, including cross-coupling reactions and cycloadditions, expanding the synthetic utility of this compound .

Thieno[3,2-b]thiophene-2-carbonitrile

Thieno[3,2-b]thiophene-2-carbonitrile represents a structural variant where the benzene ring of benzothiophene is replaced by another thiophene ring. This compound (C7H3NS2) has a molecular weight of 165.23 g/mol and a melting point between 48-50°C .

This compound is characterized as an electron-rich and structurally rigid molecule with extended π-conjugation, making it particularly valuable for adjusting the band gap of organic polymer semiconducting materials. It finds applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .

Comparative Analysis

The structural variations among these compounds result in different electronic properties, affecting their potential applications:

Table 5: Comparison of Benzo[b]thiophene-2-carbonitrile and Related Compounds

CompoundMolecular FormulaKey Structural FeaturePrimary Applications
Benzo[b]thiophene-2-carbonitrileC9H5NSCyano group at 2-positionMedicinal chemistry, organic synthesis
6-(Allyloxy)benzo[b]thiophene-2-carbonitrileC12H9NOSAllyloxy group at 6-positionSynthetic intermediate, functionalized materials
Thieno[3,2-b]thiophene-2-carbonitrileC7H3NS2Bis-thiophene coreOrganic semiconductors, low band gap polymers

The comparative analysis highlights how structural modifications to the core benzothiophene structure can tune properties for specific applications, from medicinal compounds to electronic materials .

Future Research Directions

Research on benzo[b]thiophene-2-carbonitrile continues to evolve, with several promising directions for future investigation:

Medicinal Chemistry Development

The demonstrated antimicrobial and antiproliferative activities of benzo[b]thiophene derivatives suggest potential for developing novel therapeutic agents. Future research could focus on optimizing these compounds through rational design, guided by structure-activity relationships and molecular modeling studies .

Materials Science Applications

The extended π-conjugation and potential for functionalization make benzo[b]thiophene-2-carbonitrile a promising candidate for materials science applications. Research into its incorporation into organic semiconductors, photovoltaic materials, and sensors represents an exciting frontier .

Synthetic Methodology

Development of more efficient and environmentally friendly synthetic routes for benzo[b]thiophene-2-carbonitrile and its derivatives remains an important area for investigation. This includes exploration of catalytic methods, one-pot processes, and green chemistry approaches .

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